molecular formula C19H24N4O2 B14953882 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(2-phenylmorpholino)-1-propanone

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(2-phenylmorpholino)-1-propanone

Cat. No.: B14953882
M. Wt: 340.4 g/mol
InChI Key: BILDRMISKPMVTI-UHFFFAOYSA-N
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Description

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(2-phenylmorpholino)-1-propanone is a complex organic compound with a unique structure that combines a pyrimidine ring, a morpholine ring, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(2-phenylmorpholino)-1-propanone typically involves multiple steps, starting with the preparation of the pyrimidine and morpholine intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(2-phenylmorpholino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(2-phenylmorpholino)-1-propanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(2-phenylmorpholino)-1-propanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrimidinamine, 4,6-dimethyl-: A related compound with a similar pyrimidine structure but different functional groups.

    Benzamide, 3-[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]amino]-N,N-dimethyl-: Another compound with a pyrimidine ring and additional functional groups.

Uniqueness

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(2-phenylmorpholino)-1-propanone is unique due to its combination of a pyrimidine ring, a morpholine ring, and a propanone group. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(2-phenylmorpholin-4-yl)propan-1-one

InChI

InChI=1S/C19H24N4O2/c1-14-12-15(2)22-19(21-14)20-9-8-18(24)23-10-11-25-17(13-23)16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H,20,21,22)

InChI Key

BILDRMISKPMVTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)N2CCOC(C2)C3=CC=CC=C3)C

Origin of Product

United States

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